11-(5-bromo-2-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
The compound 11-(5-bromo-2-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one belongs to the dibenzo[b,e][1,4]diazepin-1-one class, characterized by a fused benzodiazepine core. This structure features:
- Position 3: A 4-methoxyphenyl substituent, contributing to lipophilicity and influencing molecular conformation via para-substitution.
Properties
IUPAC Name |
6-(5-bromo-2-methoxyphenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25BrN2O3/c1-32-19-10-7-16(8-11-19)17-13-23-26(24(31)14-17)27(20-15-18(28)9-12-25(20)33-2)30-22-6-4-3-5-21(22)29-23/h3-12,15,17,27,29-30H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDJBEVMVWMRJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=C(C=CC(=C5)Br)OC)C(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
11-(5-bromo-2-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with potential biological activities. This article explores its structural characteristics, synthesis methods, and various biological activities reported in recent literature.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 505.41 g/mol. The compound features a dibenzo diazepine core structure that may confer specific biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C27H25BrN2O3 |
| Molecular Weight | 505.41 g/mol |
| InChI | InChI=1S/C27H25BrN2O3 |
| InChIKey | ZWDJBEVMVWMRJZ-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound involves multi-step organic reactions that typically include bromination and methoxylation processes. Specific methodologies are often proprietary or unpublished; however, general synthetic routes include the use of diazepine derivatives and selective substitutions to introduce the bromine and methoxy groups.
Antioxidant Properties
Compounds with similar structures have demonstrated notable antioxidant activities. These activities are often assessed using assays that measure the ability to scavenge free radicals or inhibit lipid peroxidation. The presence of methoxy groups in the structure can enhance electron donation capabilities, contributing to antioxidant effects .
Anti-melanogenic Activity
Recent research indicates that derivatives of related benzodiazepine compounds exhibit significant anti-melanogenic properties by inhibiting tyrosinase activity. For example, certain derivatives demonstrated competitive inhibition against mushroom tyrosinase, which is crucial in melanin synthesis . While specific data on the target compound's activity is not available, its structural features suggest potential efficacy in this area.
Case Studies
- Antimicrobial Efficacy : A study on similar dibenzo diazepine derivatives showed effectiveness against E. coli at concentrations as low as 1 mM using disc diffusion methods .
- Tyrosinase Inhibition : Compounds structurally related to 11-(5-bromo-2-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one were found to be more potent than kojic acid in inhibiting tyrosinase activity . This suggests that further investigation into this compound could yield similar results.
Scientific Research Applications
The compound 11-(5-bromo-2-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, focusing on medicinal chemistry, neuropharmacology, and material science.
Medicinal Chemistry
The compound's structure suggests potential applications in drug development. Its molecular framework is similar to known pharmacological agents that target neurotransmitter systems.
Case Studies
- Neuropharmacological Activity : Research indicates that compounds with dibenzo[1,4]diazepine structures exhibit anxiolytic and sedative properties. The presence of bromine and methoxy groups may enhance these effects by modulating receptor interactions.
- Anticancer Properties : Some derivatives of dibenzo[1,4]diazepines have shown promise in inhibiting cancer cell proliferation. Investigations into this compound could reveal similar anticancer activities.
Neuropharmacology
This compound may interact with various neurotransmitter receptors, including serotonin and dopamine receptors.
Research Findings
- A study published in the Journal of Medicinal Chemistry indicated that modifications in the phenyl groups can significantly alter receptor affinity and selectivity. The presence of the bromo and methoxy groups is hypothesized to enhance binding affinity to specific receptors involved in mood regulation.
Material Science
The unique structural features of this compound may allow it to function as a precursor for novel materials.
Potential Uses
- Organic Electronics : The electronic properties of the compound could be explored for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics.
- Polymer Chemistry : The compound could serve as a building block for synthesizing polymers with specific thermal or mechanical properties.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Comparative Insights
Halogen Substituents
Methoxy and Hydroxy Groups
- The 4-methoxyphenyl group at Position 3 (target) is common in analogs (e.g., 312622-32-5), promoting moderate lipophilicity (clogP ~3.5). In contrast, 296247-41-1’s 4-chlorophenyl increases hydrophobicity (clogP ~4.2) .
- Hydroxy groups (e.g., 296247-41-1) improve aqueous solubility but may reduce metabolic stability due to phase II conjugation .
Conformational Modifications
- Hydrogenation: All compounds feature a hexahydro-diazepine core, reducing aromaticity and enhancing flexibility compared to non-hydrogenated analogs.
- Crystal Packing: highlights monoclinic packing (P21/c space group) for 11-(4-methoxyphenyl)-3,3-dimethyl derivatives, suggesting substituents at Position 3 influence solid-state interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
